3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Description

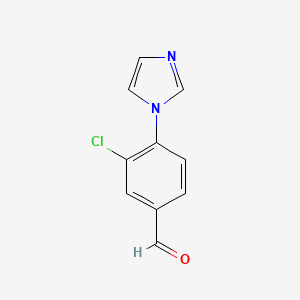

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLOTOVVZIPPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635246 | |

| Record name | 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-48-2 | |

| Record name | 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870837-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document consolidates all available information on its chemical identity and fundamental properties. However, it is critical to note that detailed experimental data regarding its physical properties, such as melting and boiling points, and solubility, are not widely available in published literature or commercial databases. This guide presents the known information and highlights areas where further experimental characterization is required.

Introduction and Chemical Identity

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom and an imidazole ring attached to the phenyl group. The unique combination of an electrophilic aldehyde, a halogenated aromatic ring, and a heterocyclic imidazole moiety makes this compound a versatile building block in organic synthesis. Its structural features suggest potential applications as an intermediate in the development of novel pharmaceutical agents and functional materials.

Key Identifiers:

-

CAS Number: 870837-48-2

-

Molecular Formula: C₁₀H₇ClN₂O

-

Molecular Weight: 206.6 g/mol [1]

The structural arrangement of the chloro, imidazolyl, and formyl groups on the benzene ring dictates its reactivity and potential biological interactions. The aldehyde group can participate in various reactions, including reductive aminations and condensations, while the imidazole ring can act as a hydrogen bond acceptor or a ligand for metal coordination. The chlorine atom influences the electronic properties of the aromatic ring, impacting its reactivity and metabolic stability.

Molecular Structure:

Caption: Molecular structure of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde.

Physicochemical Properties

A thorough search of scientific literature and chemical supplier databases reveals a notable absence of experimentally determined physical properties for 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. This lack of data underscores the need for primary characterization of this compound.

| Property | Value | Source |

| Melting Point | Not Available | [2][3] |

| Boiling Point | Not Available | [2][3] |

| Solubility | Not Available | |

| Appearance | Not specified (likely a solid) |

Due to the absence of experimental data, computational predictions can offer initial estimates. However, these should be used with caution and validated experimentally.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 3-chloro-4-fluorobenzaldehyde with imidazole in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution would displace the fluoride ion with the imidazole nitrogen.

Sources

3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde CAS number 870837-48-2

An In-depth Technical Guide to 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS: 870837-48-2)

Introduction

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group, a halogenated phenyl ring, and an imidazole moiety, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The imidazole ring is a well-known pharmacophore present in numerous natural products and commercial drugs, while the chloro- and aldehyde-substituted benzene ring offers multiple points for chemical modification.[1][3] This combination makes the compound an attractive starting material for developing novel therapeutic agents, including potential antifungal compounds and kinase inhibitors.[2][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the physicochemical properties, synthesis, mechanistic insights, reactivity, and safe handling of this important chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 870837-48-2 | [5][6] |

| Molecular Formula | C₁₀H₇ClN₂O | [5][6] |

| Molecular Weight | 206.63 g/mol | [5][6] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥97% | [6] |

Synthesis and Mechanistic Rationale

The primary route for synthesizing N-aryl imidazoles, such as the title compound, is through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or coupling.[7][8] This method facilitates the formation of a C-N bond between an aryl halide and the nitrogen atom of the imidazole ring.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann reaction for N-arylation has been a cornerstone of synthetic chemistry for over a century.[8] While modern variations often use palladium, the copper-catalyzed version remains highly effective for coupling imidazoles with aryl halides.[9] The reaction typically involves heating an aryl halide with imidazole in the presence of a copper catalyst and a base.

The generally accepted mechanism, while complex, is believed to proceed through the following key stages:

-

Formation of a Copper(I) Imidazolide: The base deprotonates the imidazole, which then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center. This step is often the rate-limiting step and is more facile with more reactive aryl halides (I > Br > Cl).

-

Reductive Elimination: The final step involves the reductive elimination from the copper complex to form the desired C-N bond of the N-arylimidazole product and regenerate the active copper catalyst.[10]

The choice of starting material (e.g., 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-bromobenzaldehyde) is critical. The carbon-fluorine bond is generally stronger and less reactive in nucleophilic aromatic substitution than carbon-bromine or carbon-iodine bonds. Therefore, a more reactive halide at the 4-position is typically preferred for the Ullmann coupling, allowing for selective substitution without disturbing the chlorine at the 3-position.

Synthesis Workflow Diagram

Caption: General workflow for the copper-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Ullmann-type reactions.[11] Researchers should optimize conditions based on their specific starting materials and scale.

Materials:

-

3-Chloro-4-fluorobenzaldehyde (1 equivalent)

-

Imidazole (1.5-2 equivalents)

-

Copper(I) Iodide (CuI) (0.1 equivalents)

-

Potassium Carbonate (K₂CO₃) (2 equivalents), dried

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzaldehyde, imidazole, CuI, and K₂CO₃.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The use of an inert atmosphere prevents oxidation of the copper catalyst.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Structural elucidation is critical for verifying the successful synthesis of the target compound. While a specific spectrum for the title compound is not publicly available, the expected spectroscopic features can be predicted based on its structural analogues, such as 4-(1H-imidazol-1-yl)benzaldehyde.[12]

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak at ~9.9-10.1 ppm.[12]- Aromatic Protons: Signals in the aromatic region (7.5-8.2 ppm). The substitution pattern will lead to specific doublet and doublet of doublets splitting patterns.- Imidazole Protons: Three distinct signals, typically between 7.2 and 8.0 ppm, corresponding to the three protons on the imidazole ring.[12] |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around 190-192 ppm.[12]- Aromatic & Imidazole Carbons: Multiple signals in the range of 117-145 ppm.[12] |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[12]- C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹.[12]- Aromatic C=C Stretch: Medium to strong bands in the 1500-1600 cm⁻¹ region.[12] |

Reactivity and Applications in Drug Development

The synthetic utility of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde stems from the distinct reactivity of its functional groups.

-

The Aldehyde Group: This is the primary site for derivatization. It readily participates in a variety of classical organic reactions:

-

Claisen-Schmidt Condensation: Reacts with ketones or acetophenones in the presence of a base to form chalcones (α,β-unsaturated ketones), which are scaffolds for many biologically active molecules, including potential antifungal agents.[4]

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, providing another functional handle for further modification (e.g., amide coupling).

-

-

The Imidazole Ring: The nitrogen atoms of the imidazole ring can act as ligands for metal coordination or can be quaternized to form imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) or can be used as ionic liquids.[1]

Reactivity Pathways Diagram

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals.[13][14]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Avoid contact with skin and eyes.[13]

-

Avoid the formation of dust and aerosols.[13]

-

Keep away from sources of ignition and prevent the buildup of electrostatic charge.[15]

-

-

Conditions for Safe Storage:

-

First-Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[14]

-

-

Disposal:

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[13]

-

Conclusion

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde stands out as a high-value intermediate for synthetic and medicinal chemists. Its well-defined reactivity, centered on the aldehyde functional group, allows for its incorporation into a wide range of complex molecular architectures. The strategic placement of the chloro and imidazole substituents provides a framework for fine-tuning the steric and electronic properties of derivative compounds, making it an indispensable tool in the rational design of new pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling procedures is paramount for leveraging its full potential in research and development.

References

-

Shanghai Nianxing Industrial Co., Ltd. 3-chloro-4-(1h-imidazol-1-yl)benzaldehyde. [Online] Available at: [Link]

-

ACS Publications. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Chemsrc. CAS No. 869942-76-7. [Online] Available at: [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank. [Online] Available at: [Link]

-

PubChem. 3-chloro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde. [Online] Available at: [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Online] Available at: [Link]

-

Zhuhai Aobokai Biomedical Technology Co., Ltd. Product Catalog. [Online] Available at: [Link]

-

PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. [Online] Available at: [Link]

-

ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Online] Available at: [Link]

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Online] Available at: [Link]

-

PubChem. 4-(1H-imidazol-1-yl)benzaldehyde. [Online] Available at: [Link]

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Wikipedia. Ullmann reaction. [Online] Available at: [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Online] Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Online] Available at: [Link]

-

ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Online] Available at: [Link]

-

Oakwood Chemical. 3-Chloro-4-(1-imidazolyl)benzaldehyde, min 97%. [Online] Available at: [Link]

-

RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. [Online] Available at: [Link]

-

Dana Bioscience. 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde 1g. [Online] Available at: [Link]

-

PubChem. 3-Chlorobenzaldehyde. [Online] Available at: [Link]

-

ResearchGate. Table 1. Reactivity of 1-(3-chloroprop-1-ynyl)-4-nitrobenzene 1 with.... [Online] Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-CHLORO-4-(1H-IMIDAZOL-1-YL)BENZALDEHYDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Accela Chembio Inc 3-chloro-4-(1-imidazolyl)benzaldehyde | 1g | 870837-48-2 | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Introduction

In the landscape of modern medicinal chemistry and materials science, N-arylated imidazole scaffolds are of paramount importance, frequently appearing in biologically active compounds.[1] The title compound, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, represents a key synthetic intermediate, combining the reactive aldehyde functionality with a strategically substituted aromatic core. The precise arrangement of the chloro and imidazole substituents on the benzaldehyde ring creates a unique electronic and steric environment, making rigorous structural confirmation essential for its application in drug development and chemical synthesis.

This technical guide provides a comprehensive analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. As no complete experimental dataset for this specific molecule is published, this document synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to predict and interpret its spectral features. This approach serves as both a practical reference for researchers synthesizing this molecule and a pedagogical tool for understanding structure-property relationships in complex aromatic systems.

Molecular Structure and Spectroscopic Overview

The structure of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde presents a fascinating case for spectroscopic analysis. It features a trisubstituted benzene ring, an aldehyde group, and an imidazole heterocycle. Each component contributes distinct and predictable signals, which, when analyzed together, provide an unambiguous "fingerprint" of the molecule.

Caption: Molecular structure of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde with atom numbering.

¹H NMR Spectroscopy: Proton Environments and Couplings

Proton NMR is arguably the most powerful tool for confirming the substitution pattern on the aromatic rings. The chemical shift of each proton is influenced by the electron-withdrawing effects of the aldehyde and chlorine atom, and the complex electronic nature of the imidazole ring.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H7 (CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H | Highly deshielded aldehyde proton, typical range is 9-10 ppm.[2][3] |

| H2' (Im) | 7.9 - 8.1 | Singlet (s) | - | 1H | Proton on C2 of imidazole is typically the most downfield due to adjacent nitrogens. |

| H2 (Ar) | 7.8 - 7.9 | Doublet (d) | J ≈ 2.0 | 1H | Ortho to the aldehyde group and meta to the chlorine; deshielded. Small meta coupling to H6. |

| H6 (Ar) | 7.7 - 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H | Ortho to H5 and meta to H2. Deshielded by the adjacent aldehyde group. |

| H5 (Ar) | 7.5 - 7.6 | Doublet (d) | J ≈ 8.5 | 1H | Ortho to H6 and the imidazole group. Experiences less deshielding than H2 and H6. |

| H4' (Im) | 7.3 - 7.4 | Triplet (t) or Singlet (s) | J ≈ 1.3 | 1H | Protons on C4 and C5 of imidazole often have similar shifts and may appear as a single peak or closely coupled multiplets. |

| H5' (Im) | 7.2 - 7.3 | Triplet (t) or Singlet (s) | J ≈ 1.3 | 1H | Similar environment to H4', slight difference due to proximity to the benzene ring. |

Note: Predictions are based on analysis of similar structures and standard chemical shift tables. The solvent used (e.g., CDCl₃ or DMSO-d₆) will influence the exact peak positions.[4][5]

Causality and Interpretation

-

Aldehyde Proton (H7): The most downfield signal, typically above 9.5 ppm, is the unambiguous signature of the aldehyde proton.[6] Its singlet nature arises from the absence of adjacent protons.

-

Benzene Ring Protons (H2, H5, H6): This region will display a characteristic three-proton AXM spin system.

-

H2 is ortho to the strongly electron-withdrawing aldehyde group, placing it significantly downfield. It will appear as a narrow doublet due to a small meta-coupling to H6.

-

H6 is also ortho to the aldehyde, but its ortho-coupling to H5 will split it into a doublet of doublets.

-

H5 is ortho to the imidazole-substituted carbon (C4) and will be the most upfield of the aromatic protons, appearing as a doublet from its coupling to H6.

-

-

Imidazole Ring Protons (H2', H4', H5'):

-

H2' is positioned between two nitrogen atoms, resulting in significant deshielding and a downfield chemical shift, typically appearing as a sharp singlet.

-

H4' and H5' are in more electron-rich environments and will appear further upfield. They may show weak coupling to each other.

-

Caption: Predicted ¹H NMR spin systems and key coupling interactions.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is highly deshielded.[3] |

| C4 (Ar) | 140 - 145 | Quaternary carbon attached to the electronegative imidazole nitrogen. |

| C2' (Im) | 137 - 140 | Carbon between two nitrogens in the imidazole ring. |

| C1 (Ar) | 135 - 138 | Quaternary carbon attached to the aldehyde group. |

| C3 (Ar) | 133 - 136 | Quaternary carbon attached to the chlorine atom. |

| C2 (Ar) | 131 - 133 | Deshielded by the adjacent aldehyde group. |

| C6 (Ar) | 128 - 130 | Aromatic CH carbon. |

| C4'/C5' (Im) | 120 - 125 | Carbons in the imidazole ring, typically found in this region. |

| C5 (Ar) | 118 - 122 | Aromatic CH carbon, likely the most shielded of the benzene carbons. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for the rapid identification of the key functional groups within the molecule. The spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3150 | Medium | C-H Stretch | Imidazole & Aromatic C-H |

| 2820 - 2880 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| 2720 - 2780 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| 1695 - 1715 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1450 - 1550 | Medium | C=C / C=N Stretch | Aromatic & Imidazole Rings |

| 1200 - 1300 | Medium | C-N Stretch | Aryl-N (Imidazole) |

| 750 - 850 | Strong | C-H Out-of-plane Bend | Trisubstituted Benzene |

| 680 - 780 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |

Causality and Interpretation

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1705 cm⁻¹ and the pair of weak C-H stretching bands between 2720-2880 cm⁻¹.[7][8] The presence of both is a definitive indicator of an aldehyde functional group.[9] The C=O frequency is slightly lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[8] The presence of multiple bands in the 1450-1610 cm⁻¹ region confirms the aromatic systems, while a band in the 680-780 cm⁻¹ range would support the presence of the C-Cl bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Ion | Predicted Relative Abundance | Rationale |

| 206 / 208 | [M]⁺ | Medium | Molecular ion peak . The M+2 peak at m/z 208 will have ~1/3 the intensity of the M+ peak at m/z 206, which is the characteristic isotopic signature for a monochlorinated compound.[10] |

| 205 / 207 | [M-H]⁺ | High | Loss of the acidic aldehyde proton is a very common and favorable fragmentation for benzaldehydes.[11] |

| 178 / 180 | [M-CO]⁺ | Medium | Loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion. |

| 177 / 179 | [M-CHO]⁺ | High | Loss of the entire formyl radical (-CHO), leading to a stable chloro-imidazolyl-phenyl cation. This is often the base peak for benzaldehydes.[11] |

| 142 | [M-CHO-Cl]⁺ | Medium | Subsequent loss of a chlorine radical from the m/z 177 fragment. |

| 111 | [C₆H₄N₂]⁺ | Medium | Fragment corresponding to the imidazolyl-phenyl cation after cleavage of the chlorine. |

| 68 | [C₃H₄N₂]⁺ | Medium | Imidazole cation. |

Causality and Interpretation

The primary diagnostic feature in the mass spectrum will be the molecular ion cluster at m/z 206 and 208 . The ~3:1 intensity ratio of these peaks is definitive proof of the presence of one chlorine atom.[10] The fragmentation will likely be dominated by the loss of the hydrogen atom (M-1) and the formyl radical (M-29), which are characteristic pathways for aromatic aldehydes.[11][12] Subsequent fragmentation would involve losses from the substituted phenyl ring.

Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[13]

-

¹H Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time with 1024-4096 scans is typically required due to the lower natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[7]

-

Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[13]

-

Processing: The spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Caption: A standardized workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde relies on the synergistic interpretation of NMR, IR, and MS data. The predicted spectra reveal a unique set of features that, when observed experimentally, would provide unequivocal confirmation of its structure. Key identifiers include the aldehyde proton signal above 9.9 ppm in ¹H NMR, the strong C=O stretch near 1705 cm⁻¹ in the IR spectrum, and the characteristic M⁺/M+2 isotopic cluster at m/z 206/208 in the mass spectrum. This guide provides a robust framework for researchers to validate the synthesis of this important chemical building block, ensuring its identity and purity for subsequent applications.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. fiveable.me [fiveable.me]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR [m.chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzaldehyde, 3-chloro- [webbook.nist.gov]

- 13. rsc.org [rsc.org]

Solubility and stability of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound of interest in medicinal chemistry, likely as a key intermediate in the synthesis of bioactive molecules. The imidazole ring is a common feature in many pharmaceuticals due to its desirable physicochemical properties, including potential for high stability and aqueous solubility.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility and stability of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of medicinal chemistry and regulatory guidelines to provide a robust framework for its characterization. The protocols and insights presented herein are grounded in the standards set forth by the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

Introduction to 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

The molecular structure of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, which features a chlorinated benzaldehyde scaffold linked to an imidazole ring, suggests its potential as a versatile building block in drug discovery. The imidazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, which can act as hydrogen bond donors and acceptors, often enhancing the aqueous solubility and binding interactions of a molecule with biological targets.[3][4] The aldehyde group is a reactive functional group that can participate in various chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The chloro-substitution can influence the electronic properties and metabolic stability of the compound.

Understanding the solubility and stability of this compound is a critical first step in its evaluation for any application in drug development. Solubility directly impacts bioavailability, formulation, and administration routes, while stability determines the shelf-life, storage conditions, and potential for degradation into impurities that could affect safety and efficacy.[5][6]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | [7] |

| Molecular Weight | 206.63 g/mol | [7] |

| CAS Number | 870837-48-2 | [8] |

| Predicted LogP | ~1.5 - 2.5 | (Predicted) |

| pKa (Imidazole) | ~6.5 - 7.0 (basic) | (Predicted) |

The presence of the imidazole ring, a polar heterocycle, is expected to contribute favorably to the aqueous solubility of the molecule, especially in acidic conditions where the imidazole nitrogen can be protonated.[4]

Solubility Profile: A Practical Approach

A comprehensive understanding of a compound's solubility in various media is fundamental for its development. This section outlines a systematic approach to determining the solubility of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde.

Theoretical Considerations

The solubility of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde will be governed by the interplay of its functional groups with the solvent. The imidazole ring can engage in hydrogen bonding, while the aromatic rings contribute to its lipophilicity. In aqueous media, solubility is expected to be pH-dependent due to the basic nature of the imidazole ring. At pH values below its pKa, the compound will be protonated, forming a more soluble salt.

Experimental Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde in various solvents.

Materials:

-

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Calibrated analytical balance

-

HPLC with a suitable column and detector

Procedure:

-

Add an excess amount of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to reach equilibrium.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Factors Influencing Solubility

-

pH: As mentioned, solubility in aqueous buffers is expected to increase at lower pH values.

-

Temperature: Solubility is generally endothermic, meaning it increases with temperature.

-

Co-solvents: The use of co-solvents like ethanol or propylene glycol in aqueous formulations can significantly enhance solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[9][10] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing and are a key requirement of regulatory bodies like the FDA and EMA, as outlined in the ICH guidelines.[5][11][12]

Objectives of Forced Degradation Studies

-

To identify potential degradation products.[5]

-

To elucidate degradation pathways.[10]

-

To determine the intrinsic stability of the molecule.[6]

-

To develop and validate a stability-indicating analytical method.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Recommended Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] The conditions below are starting points and should be optimized.

| Stress Condition | Recommended Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24-48 hours | Hydrolysis of the imidazole ring (unlikely under mild conditions) |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24-48 hours | Potential for Cannizzaro reaction of the aldehyde at high pH and temperature |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aldehyde to a carboxylic acid |

| Thermal Degradation | Solid-state at 80°C for 48 hours | General decomposition |

| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)[13] | Photochemical reactions, potential for dimerization or oxidation |

Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products, ensuring that the measurement of the parent compound is accurate and not inflated by co-eluting peaks.

Analytical Techniques for Characterization

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the parent compound and its degradation products. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.

Recommendations for Storage and Handling

Based on the chemical structure, the following general storage and handling guidelines are recommended until specific stability data is available:

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Protection from light is advisable due to the potential for photochemical reactivity.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

While specific experimental data on the solubility and stability of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde are limited in the public domain, a robust characterization can be achieved by applying the principles and protocols outlined in this guide. The presence of the imidazole moiety suggests favorable properties, but a systematic investigation through thermodynamic solubility studies and comprehensive forced degradation is imperative for its successful application in drug discovery and development. The insights gained from such studies will be critical for formulation development, defining storage conditions, and ensuring the quality, safety, and efficacy of any resulting therapeutic agent.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

-

M. K. Singh, K. Singh. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2013.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata, 2022.

-

Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharmaceutical Guidelines, 2024.

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 2017.

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency, 1995.

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware.

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency, 2003.

-

Q1A(R2) Guideline. ICH.

-

3-chloro-4-(1h-imidazol-1-yl)benzaldehyde. Shanghai Nianxing Industrial Co., Ltd., 2024.

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 2024.

-

ICH GUIDELINES FOR STABILITY. K. K. Wagh College of Pharmacy.

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI, 2023.

-

3-chloro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde. PubChem.

-

Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate.

-

Synthesis and therapeutic potential of imidazole containing compounds. Semantic Scholar.

-

SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 2016.

-

Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed, 2021.

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central, 2022.

-

3-(1H-imidazol-1-yl)benzaldehyde. PubChem.

-

Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com.

-

3-Chloro-4-(1-imidazolyl)benzaldehyde. LabSolutions.

-

4-(1H-imidazol-1-yl)benzaldehyde. PubChem.

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008.

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

-

Products. 2a biotech.

-

Order. ChemUniverse.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. 3-CHLORO-4-(1H-IMIDAZOL-1-YL)BENZALDEHYDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. labsolu.ca [labsolu.ca]

- 9. acdlabs.com [acdlabs.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. snscourseware.org [snscourseware.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde synthesis pathway from starting materials

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

This guide provides a comprehensive technical overview for the synthesis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, a key building block in pharmaceutical research and drug development. The imidazole moiety is a crucial pharmacophore found in numerous biologically active compounds, making its derivatives valuable intermediates in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic pathway, mechanistic rationale, and practical experimental protocols.

Introduction and Strategic Overview

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 870837-48-2) is an aromatic aldehyde featuring a chloro-substituted benzene ring functionalized with an imidazole group.[3] This specific substitution pattern makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

The most logical and efficient synthetic strategy for this target molecule is a direct N-arylation of imidazole via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is predicated on the use of a readily available, appropriately activated starting material, 3-Chloro-4-fluorobenzaldehyde. The fluorine atom at the C-4 position is an excellent leaving group for SNAr, and its departure is facilitated by the electron-withdrawing effect of the para-aldehyde group, which stabilizes the intermediate Meisenheimer complex.[4][5]

The Core Synthesis Pathway: A Mechanistic Perspective

The chosen pathway involves the reaction of 3-Chloro-4-fluorobenzaldehyde with imidazole in the presence of a non-nucleophilic base.

Overall Reaction Scheme:

Caption: SNAr synthesis of the target compound.

Experimental Protocol (Self-Validating System)

This protocol provides a detailed, step-by-step methodology for the synthesis, designed to be reproducible and verifiable.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Stoichiometric Ratio | Quantity |

| 3-Chloro-4-fluorobenzaldehyde | 158.56 | 34328-61-5 | 1.0 eq | 1.59 g (10.0 mmol) |

| Imidazole | 68.08 | 288-32-4 | 1.2 eq | 0.82 g (12.0 mmol) |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | 2.0 eq | 2.76 g (20.0 mmol) |

| Dimethylformamide (DMF) | 73.09 | 68-12-2 | - | 20 mL |

| Ethyl Acetate | 88.11 | 141-78-6 | - | For extraction |

| Brine (Saturated NaCl solution) | - | - | - | For washing |

| Magnesium Sulfate (anhydrous) | 120.37 | 7487-88-9 | - | For drying |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

Characterization

To confirm the identity and purity of the synthesized 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance) : To confirm the proton environment. Expected signals would include the aldehyde proton (~10 ppm), aromatic protons on the benzaldehyde ring, and protons from the imidazole ring. The integration of these signals should match the expected number of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (~190 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : To identify key functional groups. A strong absorption band around 1700 cm⁻¹ would indicate the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product (C₁₀H₇ClN₂O, M.W. = 206.63 g/mol ). [3]* Melting Point Analysis : A sharp melting point range would indicate high purity of the crystalline solid product.

Safety and Handling Considerations

-

3-Chloro-4-fluorobenzaldehyde : Is an irritant. Avoid contact with skin and eyes.

-

Imidazole : Can cause severe skin burns and eye damage.

-

Dimethylformamide (DMF) : Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

-

General Precautions : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

This guide outlines a robust and mechanistically sound pathway for the synthesis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. By understanding the underlying principles of the SNAr reaction and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

- Vertex AI Search. (2025).

-

Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

- International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

PubChem. (n.d.). 3-chloro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde. [Link]

-

Romero, A. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

-

PubChem. (n.d.). 3-Chloro-4-(1-imidazolyl)benzaldehyde. [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. [Link]

Sources

- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Abstract

This in-depth technical guide explores the discovery, synthesis, and historical significance of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, a pivotal intermediate in modern medicinal chemistry. While not a therapeutic agent itself, its emergence is intrinsically linked to the development of the peripherally acting mu-opioid receptor agonist, Eluxadoline. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing the probable synthetic pathways, the causality behind experimental choices, and the compound's critical role as a molecular scaffold.

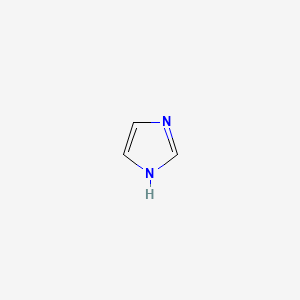

Introduction: The Imidazole Moiety in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry, lauded for its versatile chemical properties and significant presence in biologically active molecules.[1] First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[1][2] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, has made it a cornerstone in the design of numerous therapeutic agents, including antifungal medications, antihypertensives, and anticancer drugs.[1][3] The history of imidazole-containing pharmaceuticals is rich, with landmark drugs that have shaped modern medicine.[2] It is within this context of established pharmacological importance that the more specialized intermediate, 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, finds its significance.

The Genesis of a Key Intermediate: A Connection to Eluxadoline

The history of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde is not one of a standalone discovery but rather a development driven by the quest for novel therapeutics. Its synthesis and characterization appear to be first documented in the context of the development of Eluxadoline (Viberzi®), a drug for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[4] Patents filed by Janssen Pharmaceutica for Eluxadoline and its intermediates are the earliest likely sources detailing the preparation of this specific benzaldehyde derivative.[1][5][6] This highlights a common paradigm in drug development where the discovery and optimization of a lead compound necessitates the novel synthesis of previously uncharacterized building blocks.

The structure of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde was strategically designed to serve as a crucial scaffold for the elaboration of the final drug molecule. The benzaldehyde group provides a reactive handle for further chemical transformations, while the chloro and imidazole substituents are integral to the overall pharmacophore of Eluxadoline, influencing its binding affinity and pharmacokinetic properties.

Synthetic Pathways: From Precursors to a Privileged Intermediate

The synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde most likely proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds.

The Probable Synthetic Route: Nucleophilic Aromatic Substitution

The most plausible and industrially scalable synthesis involves the reaction of 3-chloro-4-fluorobenzaldehyde with imidazole. In this reaction, the fluorine atom, being a good leaving group in SNAr reactions due to its high electronegativity, is displaced by the nucleophilic nitrogen of the imidazole ring.

Experimental Protocol: Synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Imidazole

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in DMF, add imidazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde.

Mechanistic Considerations and Rationale

The choice of a fluoro-substituted benzaldehyde as the starting material is critical. The fluorine atom activates the aromatic ring towards nucleophilic attack and is an excellent leaving group in this context. The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the N-H of imidazole, increasing its nucleophilicity. A polar aprotic solvent like DMF is ideal for this type of reaction as it can solvate the cation of the base while not interfering with the nucleophile.

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This copper-catalyzed reaction can also form the aryl-imidazole bond, typically from an aryl halide (like 3,4-dichlorobenzaldehyde) and imidazole. However, the SNAr reaction with the fluoro-precursor is generally preferred due to milder reaction conditions and often higher yields.

Diagram of the Synthetic Workflow

Caption: A workflow diagram for the synthesis of the target compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde is essential for its application in further synthetic steps.

| Property | Value |

| CAS Number | 870837-48-2 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Appearance | Likely an off-white to pale yellow solid |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. |

Diagram of the Molecular Structure

Caption: The chemical structure of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde.

Conclusion and Future Perspectives

The discovery and development of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde are a testament to the enabling role of synthetic chemistry in drug discovery. Its history is not one of a standalone breakthrough but of a targeted creation to fulfill a specific need in the synthesis of a complex pharmaceutical agent. As the landscape of medicinal chemistry continues to evolve, the demand for novel, functionalized building blocks will undoubtedly grow. The story of this particular benzaldehyde derivative serves as a compelling case study for the intricate dance between process chemistry and the development of new medicines. Further research into more efficient and greener synthetic routes for this and similar intermediates will continue to be an area of focus for the pharmaceutical industry.

References

- Janssen Pharmaceutica N.V. (2010). Compounds as opioid receptor modulators. U.S.

- Janssen Pharmaceutica N.V. (2016). Process for the preparation of intermediates useful in the synthesis of eluxadoline. WO2016135756A1.

- Janssen Pharmaceutica N.V. (2018).

- Lage, F. J. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

- New Drug Approvals. (2018). Eluxadoline.

- BenchChem. (2025). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)

- ChemicalBook. (n.d.). 4-Chlorobenzaldehyde synthesis.

- Krishna, P., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1612.

- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.

- MedKoo Biosciences. (n.d.). Eluxadoline Synthetic Routes.

- BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide.

- Zenodo. (2024). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Three-component synthesis of 4a from p-chlorobenzaldehyde, 6-amino-2,4-dimethoxypyrimidine and dimedone.

- ResearchGate. (n.d.).

- Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.

- Exploring 4-Chloro-3-Fluorobenzaldehyde: Properties and Applic

- National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

Sources

- 1. US10822308B2 - Processes for the preparation of eluxadoline - Google Patents [patents.google.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US20190177282A1 - A process for the preparation of eluxadoline - Google Patents [patents.google.com]

- 6. WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]

The Pharmacological Frontier: A Technical Guide to the Biological Activities of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the prospective biological activities of derivatives originating from the synthetically versatile scaffold, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. By exploring the synthesis of its principal derivatives—Schiff bases and chalcones—we will elucidate their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge on analogous compounds to inform and guide future research endeavors into this specific chemical space. We will detail robust experimental protocols and discuss structure-activity relationships to provide a comprehensive framework for their evaluation.

Introduction: The Imidazole Scaffold and its Therapeutic Promise

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its diverse pharmacological profiles.[1][2][3] The parent compound of interest, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, presents a unique combination of a reactive aldehyde group, a biologically active imidazole moiety, and a halogen substituent that can influence the molecule's physicochemical properties and biological activity.

The aldehyde functionality serves as a synthetic handle for the creation of a diverse library of derivatives, primarily through condensation reactions. This guide will focus on two major classes of derivatives: Schiff bases (imines) and chalcones (α,β-unsaturated ketones). These derivatives have consistently demonstrated significant potential across various therapeutic areas.[1][2][4]

Synthetic Pathways: Crafting the Derivatives

The primary routes to functionalizing 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde involve well-established condensation reactions. The presence of the electron-withdrawing chloro group on the benzaldehyde ring is anticipated to enhance the electrophilicity of the aldehyde carbon, potentially facilitating these reactions.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid.

-

General Protocol for Schiff Base Synthesis:

-

Dissolve equimolar amounts of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde and the desired primary amine in absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

-

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.[5][6]

-

General Protocol for Chalcone Synthesis (Base-Catalyzed):

-

Dissolve 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde and an equimolar amount of a substituted acetophenone in ethanol or methanol.

-

To this stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[5][6]

-

Caption: General workflow for the synthesis of chalcone derivatives.

Potential Biological Activities and In Vitro Evaluation

Based on extensive research into analogous imidazole derivatives, the Schiff bases and chalcones of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde are predicted to exhibit a range of biological activities.

Antimicrobial Activity

Imidazole-containing compounds are well-established antimicrobial agents.[7] Schiff bases and chalcones derived from imidazole aldehydes have demonstrated significant activity against a spectrum of bacteria and fungi.[1][8][9] The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are crucial pharmacophores that contribute to their antimicrobial effects.[1][8][9]

-

Plausible Mechanism of Action: The antimicrobial action of these derivatives may involve disruption of the microbial cell wall and membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the substituents on the amine (for Schiff bases) or acetophenone (for chalcones) can significantly influence their ability to penetrate microbial cell membranes.

-

Structure-Activity Relationship (SAR) Insights:

-

Schiff Bases: The nature of the substituent on the imine nitrogen is critical. Electron-withdrawing groups on the aromatic ring of the amine component often enhance antibacterial activity.[8] The presence of hydroxyl or methoxy groups can also modulate activity.

-

Chalcones: Substituents on both aromatic rings of the chalcone scaffold influence antimicrobial potency. Halogen atoms, such as the chloro group in the parent aldehyde, are known to often increase the biological activity of chalcones.[4]

-

-

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

Chalcones and Schiff bases incorporating the imidazole moiety have emerged as promising anticancer agents.[2][4][10][11] Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10][11][12]

-

Plausible Mechanism of Action: A primary mechanism for many anticancer chalcones is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Other potential mechanisms include the inhibition of protein kinases, induction of oxidative stress, and modulation of transcription factors like NF-κB.[12]

-

Structure-Activity Relationship (SAR) Insights:

-

The presence and position of substituents on the aromatic rings of chalcones are critical for their anticancer activity.[12][13] Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can significantly impact cytotoxicity against various cancer cell lines.[4][12]

-

For Schiff bases, the overall molecular geometry and electronic properties dictated by the substituents play a crucial role in their interaction with biological targets.

-

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

-

Caption: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition

The imidazole ring is a known ligand for various metalloenzymes and can interact with the active sites of other enzymes through hydrogen bonding.[15] Imidazole-containing Schiff bases and chalcones have been investigated as inhibitors of enzymes such as carbonic anhydrase, acetylcholinesterase, and various kinases.[15][16]

-

Plausible Mechanism of Action: Inhibition can occur through competitive, non-competitive, or uncompetitive binding to the enzyme's active or allosteric sites. The specific interactions will depend on the three-dimensional structure of the derivative and the topology of the enzyme's binding pocket.

-

Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on the aromatic rings can significantly influence the binding affinity and selectivity of the compounds for specific enzymes. The chloro substituent on the parent benzaldehyde may contribute to favorable interactions within the enzyme's active site.

-

Experimental Protocol: General Enzyme Inhibition Assay

-

Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the inhibitor (test compound).

-

Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation

For a systematic evaluation, the biological activity data for a series of synthesized derivatives should be compiled in a tabular format.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | R-Group (Schiff Base) / Substituent (Chalcone) | S. aureus | E. coli | C. albicans |

| SB-1 | 4-methoxyphenyl | 16 | 32 | 64 |

| SB-2 | 4-chlorophenyl | 8 | 16 | 32 |

| CH-1 | 4-hydroxyacetophenone | 32 | 64 | 128 |

| CH-2 | 4-nitroacetophenone | 16 | 32 | 64 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 8 |

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

| Compound ID | R-Group (Schiff Base) / Substituent (Chalcone) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| SB-1 | 4-methoxyphenyl | 12.5 | 18.2 |

| SB-2 | 4-chlorophenyl | 8.7 | 10.1 |

| CH-1 | 4-hydroxyacetophenone | 15.3 | 22.5 |

| CH-2 | 4-nitroacetophenone | 9.8 | 11.4 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 |

Conclusion and Future Directions

The derivatives of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, particularly its Schiff bases and chalcones, represent a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-documented biological activities of analogous structures, provides a strong rationale for their investigation. This guide has outlined the fundamental synthetic strategies and robust in vitro evaluation protocols necessary to explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Future research should focus on the synthesis of a diverse library of these derivatives and a systematic evaluation of their biological activities to establish definitive structure-activity relationships. Further mechanistic studies, including target identification and in vivo efficacy assessments of the most potent compounds, will be crucial for their translation into clinically viable drug candidates.

References

- Feng, L., et al. (2018). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Indian Journal of Chemistry, 57B, 1264-1270.

- Oskuei, S. M., et al. (2022). Design, molecular docking, and molecular dynamics of halogenated imidazole chalcone as a new anti-cancer drug.

- Kim, M., et al. (2017). Practical synthesis of chalcone derivatives and their biological activities. Molecules, 22(11), 1872.

- Kumar, A., et al. (2025).